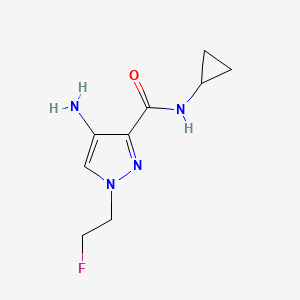
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community for its potential use in various applications. It belongs to the class of pyrazole derivatives and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and signaling pathways. For example, 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the expression of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to reduce the expression of proteins involved in cell growth and survival, such as AKT and cyclin D1. Furthermore, 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce memory impairment in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is that it has shown potential in various scientific research applications, including as an anticancer agent, anti-inflammatory agent, and treatment for neurological disorders. Another advantage is that it has been synthesized using different methods, which allows for flexibility in its production. However, one limitation is that the mechanism of action of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is not fully understood, which makes it difficult to optimize its use in scientific research.
Zukünftige Richtungen
There are several future directions for 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide research. One direction is to further investigate its potential as an anticancer agent and to optimize its use in cancer treatment. Another direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease, and to further understand its mechanism of action in these disorders. Additionally, future research could focus on optimizing the synthesis method of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide to increase its yield and purity.
Synthesemethoden
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 2-fluoroethylamine hydrochloride, cyclopropylcarbonyl chloride, and 4-amino-1H-pyrazole-3-carboxamide in the presence of a base. The multi-step synthesis method involves the reaction of 2-fluoroethylamine hydrochloride with cyclopropanecarboxylic acid, followed by the reaction of the resulting product with 4-amino-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has shown potential in various scientific research applications. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
4-amino-N-cyclopropyl-1-(2-fluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O/c10-3-4-14-5-7(11)8(13-14)9(15)12-6-1-2-6/h5-6H,1-4,11H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSWAWNCJGYVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C=C2N)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

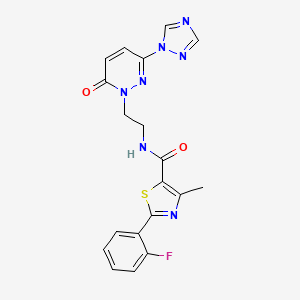
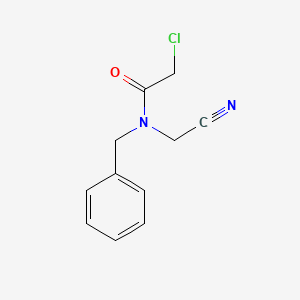

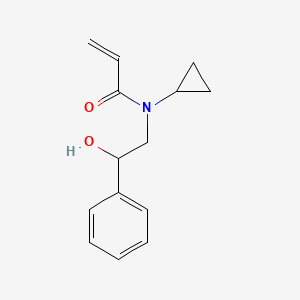
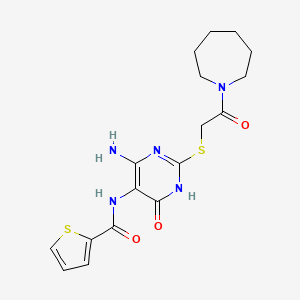

![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)
![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362678.png)
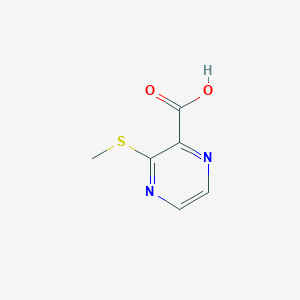
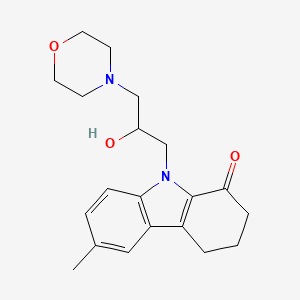
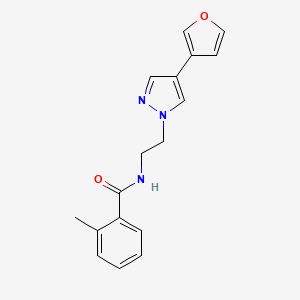
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)
